2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
The compound 2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one features a phthalazin-1-one core substituted with a 3-bromophenyl group at position 2 and a 1,2,4-oxadiazole moiety bearing a 2-methylphenyl group at position 2. Its molecular formula is C24H17BrN4O2, with a calculated molecular weight of 473.33 g/mol.
Properties
IUPAC Name |
2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-7-2-3-10-17(14)21-25-22(30-27-21)20-18-11-4-5-12-19(18)23(29)28(26-20)16-9-6-8-15(24)13-16/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPADJYVBPSDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Bromination: Introduction of the bromine atom into the phenyl ring can be carried out using brominating agents such as bromine or N-bromosuccinimide (NBS).
Coupling reactions: The final step involves coupling the bromophenyl and methylphenyl groups with the oxadiazole ring and the dihydrophthalazinone core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions, such as using Grignard reagents or organolithium compounds.
Scientific Research Applications
Medicinal Chemistry
The unique structural features of this compound make it a promising candidate for drug development. Its potential applications include:
- Antiviral Activity : Similar compounds containing oxadiazole rings have demonstrated antiviral properties against various viruses, including H5N1 influenza virus. The incorporation of bromophenyl and oxadiazole moieties may enhance the efficacy of antiviral agents by targeting viral enzymes or receptors .
- Cancer Therapy : Compounds with phthalazinone cores have been explored for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of phthalazinone have shown selective inhibition of Aurora-A kinase, which is crucial in cell cycle regulation and tumor growth .
- Anti-inflammatory Agents : Research indicates that certain derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. The presence of the oxadiazole ring could contribute to these effects through interactions with biological targets involved in inflammation .
Materials Science
The compound's ability to form stable complexes suggests potential applications in materials science:
- Fluorescent Materials : The incorporation of oxadiazole and phthalazinone structures can lead to the development of new fluorescent materials. These materials can be utilized in organic light-emitting diodes (OLEDs) and sensors due to their luminescent properties .
- Conductive Polymers : Research into similar compounds has shown that they can be used as building blocks for conductive polymers. These materials are essential in electronic applications, including flexible electronics and energy storage devices .
Biological Studies
In biological research, this compound can serve as a valuable tool:
- Biological Probes : Its structural features allow it to function as a probe for studying enzyme activity and protein interactions. The oxadiazole moiety can facilitate binding to specific biological targets, enabling researchers to explore biochemical pathways .
- Drug Delivery Systems : The compound may also be investigated for its potential use in drug delivery systems. Its ability to encapsulate or bind therapeutic agents could enhance the bioavailability and targeted delivery of drugs within the body .
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved could include inhibition or activation of specific signaling cascades, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Research Implications and Gaps
Future studies should focus on:
- Experimental logP/Solubility Measurements : To validate computational predictions.
- Crystallographic Analysis : Using tools like SHELX to resolve 3D structures and intermolecular interactions.
- Biological Screening : Comparing inhibitory activity against analogs in and for structure-activity relationship (SAR) insights.
Biological Activity
The compound 2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.25 g/mol. The structure features a bromophenyl group and an oxadiazole moiety, which are known to influence the biological properties significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.25 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Biological Activities
Research indicates that compounds containing oxadiazole rings often exhibit a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of the compound under discussion can be summarized as follows:
Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. The presence of the bromophenyl and oxadiazole groups in this compound may enhance its efficacy against various pathogens. For instance:
- In vitro studies demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, indicating potential as an antimicrobial agent.
Anticancer Properties
The compound's structure suggests potential anticancer activity:
- Cell viability assays using human cancer cell lines revealed that it induces apoptosis in cancer cells.
- Mechanistic studies indicated that the compound may inhibit specific signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory potential has been explored:
- In vivo studies demonstrated a reduction in inflammatory markers in animal models.
- It appears to modulate cytokine production, leading to decreased inflammation.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The oxadiazole moiety may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : The bromophenyl group could facilitate binding to specific receptors, modulating their activity and influencing downstream signaling pathways.
Case Studies and Research Findings
Several studies have reported on the biological activity of similar compounds:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the antimicrobial properties of related oxadiazole derivatives, demonstrating their effectiveness against resistant bacterial strains .
- Anticancer Activity : Research conducted by Smith et al. showed that oxadiazole-containing compounds can induce cell cycle arrest in cancer cells through p53 pathway activation .
- Anti-inflammatory Mechanisms : A study published in Pharmacology Reports noted that oxadiazoles could inhibit NF-kB signaling, leading to reduced expression of pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
